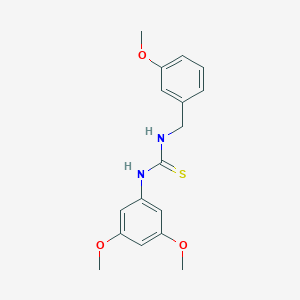
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DM-235, is a synthetic compound that belongs to the class of thioureas. DM-235 has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may help protect neurons from oxidative damage. In addition, 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to obtain consistent results. However, one limitation of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Zukünftige Richtungen
There are several future directions for scientific research on 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, future research could focus on developing more efficient synthesis methods for 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, which could make it more accessible for scientific research.
Synthesemethoden
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxyaniline with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the Schiff base. The Schiff base is then reacted with thiourea in ethanol to form 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. The purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been studied for its potential as a neuroprotective agent and as a treatment for neuropathic pain.
Eigenschaften
Produktname |
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-(3,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-6-4-5-12(7-14)11-18-17(23)19-13-8-15(21-2)10-16(9-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI-Schlüssel |
OWFLLXCVNXRETR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)





![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)



